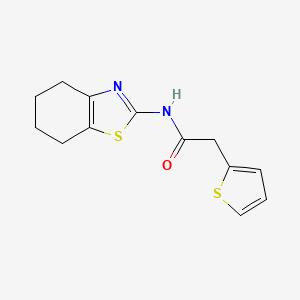
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol, also known as BTE-NP, is a small molecule that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is synthesized through a multistep reaction involving the condensation of 2-aminobenzothiazole and 4-nitrophenol followed by ethoxylation.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol is based on its ability to interact with ROS and produce a fluorescent signal. This compound contains a nitrophenol group that can undergo a redox reaction with ROS to produce a highly fluorescent product. This reaction is highly specific to ROS and does not occur with other reactive species, making this compound a selective probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have a low cytotoxicity and high biocompatibility, making it suitable for use in biological systems. In addition to its ROS detection and PDT applications, this compound has also been found to have anti-inflammatory and antioxidant properties. These properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol is its high selectivity and sensitivity for ROS detection. It can be used to detect ROS in living cells and tissues without interfering with other cellular processes. This compound also has a high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.
However, this compound has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade over time, leading to a decrease in its fluorescence. It also has a relatively short fluorescence lifetime, which can limit its use in some applications.
将来の方向性
There are several future directions for the use of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive species such as hydrogen peroxide and nitric oxide. Another direction is the optimization of this compound for use in PDT by improving its stability and photodynamic activity. Finally, this compound could be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol involves the condensation of 2-aminobenzothiazole and 4-nitrophenol followed by ethoxylation. In the first step, 2-aminobenzothiazole is reacted with 4-nitrophenol in the presence of a base such as sodium hydroxide or potassium carbonate to yield 2-(1,3-benzothiazol-2-yl)-4-nitrophenol. This intermediate is then ethoxylated using ethylene oxide in the presence of a catalyst such as potassium hydroxide to yield this compound.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Another important application of this compound is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells. This compound has been found to have high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-2-21-12-8-9(17(19)20)7-10(14(12)18)15-16-11-5-3-4-6-13(11)22-15/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZPWDXJGJNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)


![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)